cis vs. trans Isomer: Superior In Vitro Potency and In Vivo Cholesterol Ester Reduction
The cis configuration of ACAT-IN-1 is critical for both in vitro potency and in vivo efficacy. In a direct head-to-head comparison within the same study, cis isomer (compound 4) exhibited an IC50 of 0.10 µM and reduced liver cholesterol esters by 91% at 50 mg/kg, whereas the trans isomer showed an IC50 of 0.23 µM and only 52% reduction at the same dose [1]. This demonstrates that the cis geometry confers a >2-fold improvement in IC50 and a 75% relative increase in in vivo cholesterol ester lowering.
| Evidence Dimension | In vitro ACAT inhibition (IC50) and in vivo liver cholesterol ester (LCE) reduction |
|---|---|
| Target Compound Data | IC50 = 0.10 µM; LCE reduction = 91% at 50 mg/kg |
| Comparator Or Baseline | trans isomer (compound 4 trans): IC50 = 0.23 µM; LCE reduction = 52% at 50 mg/kg |
| Quantified Difference | IC50: 2.3-fold more potent; LCE reduction: 39 percentage points higher (91% vs 52%) |
| Conditions | Rat hepatic microsomal ACAT assay (in vitro); cholesterol-fed hamster model (in vivo, 50 mg/kg oral dose) |
Why This Matters
The cis isomer's superior in vivo efficacy is directly tied to its stereochemical configuration, making it the essential choice for studies requiring robust cholesterol ester reduction in animal models.
- [1] Vaccaro W, Amore C, Berger J, Burrier R, Clader J, Davis H, Domalski M, Fevig T, Salisbury B, Sher R. Inhibitors of acyl CoA:cholesterol acyltransferase. J Med Chem. 1996 Apr 12;39(8):1704-19. View Source
